8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione
Overview
Description
8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione is a heterocyclic compound with a unique spiro structure. It is characterized by the presence of sulfur and nitrogen atoms within its ring system, which contributes to its distinct chemical properties. The compound has a molecular formula of C7H10N2O2S and a molecular weight of 186.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable thioamide with a diisocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction temperature is maintained between 50-100°C, and the reaction time can vary from a few hours to overnight, depending on the specific reactants used .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentration, ensures consistent product quality. Solvent recovery and recycling are also employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA). The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione 8,8-dioxide: This compound has an additional oxygen atom, which may alter its chemical reactivity and biological activity.
7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione: This compound has a benzene ring fused to the spiro structure, which can affect its physical and chemical properties.
1,3,8-Triazaspiro[4.5]decane-2,4-dione:
Uniqueness
This compound is unique due to the presence of both sulfur and nitrogen atoms in its spiro structure. This combination imparts distinct chemical properties, such as the ability to undergo various oxidation and reduction reactions. Additionally, its potential biological activities make it a valuable compound for research in multiple fields .
Biological Activity
8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione is a heterocyclic compound notable for its unique spiro structure, which incorporates sulfur and nitrogen atoms. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C7H10N2O2S
- Molecular Weight : 186.23 g/mol
- Melting Point : 270-271 °C
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may inhibit enzyme activity by forming covalent bonds with active sites, thus blocking substrate access and modulating various cellular processes such as signal transduction and gene expression.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as a pan-inhibitor for certain enzymes, similar to other compounds in the spiro series that target prolyl hydroxylases involved in erythropoietin regulation .
- Antimicrobial Activity : Preliminary studies suggest that it exhibits significant antimicrobial properties against various pathogens, potentially through disruption of microbial cell function.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Anticancer Potential
A study investigated the anticancer effects of derivatives related to this compound. The results indicated that these compounds demonstrated cytotoxicity against various cancer cell lines. For instance, a derivative showed better efficacy than the reference drug bleomycin in inducing apoptosis in hypopharyngeal tumor cells .
Enzyme Inhibition Studies
Research has highlighted the potential of spiro compounds like this compound as inhibitors of prolyl hydroxylase enzymes (PHDs). These enzymes are crucial for regulating hypoxia-inducible factors (HIFs), which are involved in anemia treatment strategies. The compound's ability to enhance erythropoietin production was noted as a significant therapeutic avenue .
Antimicrobial Research
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
Properties
IUPAC Name |
8-thia-1,3-diazaspiro[4.5]decane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c10-5-7(9-6(11)8-5)1-3-12-4-2-7/h1-4H2,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPALRFORJWKIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC12C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192377 | |
Record name | 8-Thia-1,3-diazaspiro(4.5)decane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39124-15-7 | |
Record name | 8-Thia-1,3-diazaspiro(4.5)decane-2,4-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039124157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Thia-1,3-diazaspiro(4.5)decane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40192377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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